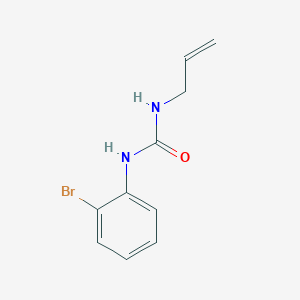

1-(2-Bromophenyl)-3-prop-2-en-1-ylurea

説明

1-(2-Bromophenyl)-3-prop-2-en-1-ylurea is a urea derivative featuring a 2-bromophenyl group and a propenyl (allyl) substituent on the urea backbone. Its molecular formula is C₁₀H₉BrN₂O, with a molecular weight of 253.15 g/mol. The bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, while the propenyl group enhances molecular flexibility compared to bulkier substituents like phenyl or heterocyclic moieties.

特性

分子式 |

C10H11BrN2O |

|---|---|

分子量 |

255.11 g/mol |

IUPAC名 |

1-(2-bromophenyl)-3-prop-2-enylurea |

InChI |

InChI=1S/C10H11BrN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h2-6H,1,7H2,(H2,12,13,14) |

InChIキー |

ZYUTZFMRKIBSEV-UHFFFAOYSA-N |

正規SMILES |

C=CCNC(=O)NC1=CC=CC=C1Br |

製品の起源 |

United States |

準備方法

Reaction Conditions

-

Temperature : Room temperature (20–25°C).

-

Time : 30 minutes to 2 hours.

Mechanism :

-

Nucleophilic attack by the amine on the electrophilic carbon of the isocyanate.

-

Formation of a tetrahedral intermediate, which collapses to release CO₂ and yield the urea product.

Example Protocol :

-

Combine 2-bromoaniline (1.0 equiv) and allyl isocyanate (1.1 equiv) in dichloromethane.

-

Stir at 25°C for 1 hour.

-

Isolate the product via filtration or column chromatography.

Advantages :

-

No catalyst required.

-

High atom economy.

Limitations :

-

Allyl isocyanate is moisture-sensitive.

Palladium-Catalyzed Carboamination of N-Allylureas

Pd-catalyzed reactions enable the construction of urea frameworks while forming C–C and C–N bonds simultaneously. This method is ideal for complex substrates.

Reaction Conditions

-

Catalyst : Pd₂(dba)₃/Xantphos (2–4 mol%).

-

Base : NaO* t*Bu or Cs₂CO₃.

-

Solvent : Toluene or THF.

-

Temperature : 100–110°C.

Mechanism :

-

Oxidative addition of Pd(0) to an aryl bromide.

-

Coordination of the N-allylurea substrate.

-

Syn-insertion of the alkene into the Pd–N bond.

Example Protocol :

-

Mix N-allylurea precursor (1.0 equiv), 2-bromophenyl bromide (1.2 equiv), Pd₂(dba)₃ (1 mol%), and Xantphos (2 mol%) in toluene.

-

Heat at 110°C for 12 hours.

Advantages :

Limitations :

-

Requires inert conditions.

Solvent-Free Mechanochemical Synthesis

Eco-friendly protocols avoid solvents by using mechanical grinding. This method is scalable and reduces waste.

Reaction Conditions

Protocol :

-

Grind 2-bromoaniline (1.0 equiv) and allyl isocyanate (1.05 equiv) for 30 minutes.

Advantages :

-

No solvent required.

-

Short reaction time.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Diastereoselectivity | Scalability |

|---|---|---|---|---|

| Nucleophilic Addition | None | 85–92 | N/A | High |

| Pd-Catalyzed Carboamination | Pd/Xantphos | 70–88 | >12:1 | Moderate |

| Solvent-Free Grinding | None | 90–98 | N/A | High |

Challenges and Optimization Strategies

Side Reactions

Stereochemical Control

Emerging Techniques

化学反応の分析

反応の種類: 1-(2-ブロモフェニル)-3-プロプ-2-エン-1-イルウレアは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: 適切な条件下では、臭素原子は他の求核剤によって置換される可能性があります。

酸化反応: この化合物は、使用される酸化剤に応じて、さまざまな誘導体を形成するために酸化される可能性があります。

還元反応: 還元により、アミン誘導体が形成される可能性があります。

一般的な試薬と条件:

置換: 塩基の存在下、アミンやチオールなどの求核剤。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

主な生成物:

置換: 置換ウレア誘導体の形成。

酸化: 酸化されたウレア誘導体の形成。

還元: アミン誘導体の形成。

科学的研究の応用

Biological Activities

Research indicates that compounds similar to 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea exhibit diverse biological activities:

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.

- Antitumor Activity : The compound's structural features may contribute to its ability to inhibit tumor growth, making it a candidate for cancer treatment.

Interaction Studies

Interaction studies using molecular docking techniques have revealed that 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea can bind effectively to various biological macromolecules, including proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Notably, the compound shows promising binding affinities with target enzymes involved in inflammatory pathways.

Comparison with Related Compounds

The following table compares 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Bromophenyl)-3-prop-2-en-1-ylurea | Similar phenyl substitution | Different bromine position affects reactivity |

| 1-(2-Chlorophenyl)-3-prop-2-en-1-ylurea | Chlorine instead of bromine | Potentially different biological activity |

| N,N-Dimethyl-N'-(4-bromophenyl)urea | Dimethyl substitution on nitrogen | Enhanced solubility and altered pharmacokinetics |

| 4-Amino-N-(2-bromophenyl)urea | Amino group addition | Increased reactivity towards electrophilic centers |

The unique combination of bromination and the propene moiety in 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea contributes to distinctive chemical reactivity and biological activity profiles compared to its analogs.

Case Studies and Research Findings

Several studies have documented the medicinal potential of compounds related to 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea:

- Anti-inflammatory Effects : A study demonstrated that derivatives could significantly reduce inflammation in animal models, indicating potential for treating chronic inflammatory diseases .

- Antitumor Activity : Another investigation reported that certain derivatives exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents .

These findings underscore the importance of further research into the therapeutic applications of this compound.

作用機序

1-(2-ブロモフェニル)-3-プロプ-2-エン-1-イルウレアの作用機序は、特定の分子標的との相互作用に関与しています。臭素原子とウレア部分は、その結合親和性と活性に重要な役割を果たしています。この化合物は、酵素や受容体と相互作用して、生物学的経路の調節につながる可能性があります。正確な分子標的と関与する経路を解明するには、詳細な研究が必要です。

類似化合物との比較

Structural Analogues of Urea Derivatives

Table 1: Key Structural and Molecular Comparisons

Key Observations:

The 2-bromophenyl group is consistent across analogues, contributing to electron-withdrawing effects and influencing π-π stacking interactions.

Hydrogen Bonding :

- Urea derivatives exhibit strong hydrogen-bonding capacity via NH groups. The propenyl substituent may reduce intermolecular H-bonding compared to phenyl or thiazole-containing analogues, as seen in crystallographic studies .

- In contrast, the thiazole-containing urea (Table 1, row 3) introduces additional hydrogen-bond acceptors (N and S atoms), altering crystal packing .

Synthetic Routes: The synthesis of (E)-1-(2-Bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one involves Claisen-Schmidt condensation under basic conditions (KOH/ethanol), a method adaptable to analogous ureas . Thiourea precursors (e.g., 1-(2-bromophenyl)-3-butythiourea) can be converted to tetrazole derivatives via cyclization, highlighting the versatility of urea/thiourea backbones in heterocyclic synthesis .

Electronic and Steric Comparisons

- This is less pronounced in compounds with meta- or para-bromine substitution (e.g., 1-(3-bromophenyl)propan-2-amine hydrochloride ). The α,β-unsaturated ketone in (E)-1-(2-Bromophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one exhibits conjugation-enhanced electrophilicity, unlike the urea derivatives.

Physicochemical Properties

- Solubility :

- Melting Points :

- Urea derivatives generally exhibit higher melting points due to hydrogen bonding. For example, 1-(2-Bromophenyl)-3-phenylurea likely has a higher melting point than the propenyl analogue due to stronger crystal lattice interactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea, and how can reaction conditions be optimized for yield and purity?

- Methodology : Utilize nucleophilic substitution or condensation reactions between 2-bromoaniline derivatives and prop-2-en-1-yl isocyanate. Optimize solvents (e.g., DMF or THF), temperature (60–80°C), and catalysts (e.g., triethylamine). Monitor progress via TLC and purify via column chromatography. Yield improvements (60–85%) are achievable by controlling stoichiometry and avoiding side reactions like hydrolysis of the urea group .

- Key Data : IR spectroscopy confirms urea C=O stretches at ~1645 cm⁻¹ and C-Br vibrations at ~785 cm⁻¹. ¹H NMR shows characteristic allylic proton signals (δ 5.2–5.8 ppm) and aromatic protons (δ 7.0–7.8 ppm) .

Q. How can spectroscopic techniques distinguish 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea from structurally similar compounds?

- Methodology : Combine ¹H/¹³C NMR, IR, and mass spectrometry. For example, the allyl group’s protons exhibit distinct coupling patterns (J = 10–16 Hz), while the bromophenyl moiety shows meta/para substitution splitting in aromatic regions. High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 283.0 (C₁₀H₁₀BrN₂O⁺) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodology : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures). For X-ray diffraction, employ SHELXL for structure refinement. Hydrogen bonding between urea NH and Br atoms stabilizes the crystal lattice, as seen in related bromophenyl-urea derivatives .

Advanced Research Questions

Q. How do intermolecular hydrogen-bonding patterns in the solid state influence the compound’s physicochemical properties?

- Methodology : Analyze crystal packing via X-ray crystallography (e.g., CCDC deposition). Graph-set analysis (Etter’s rules) reveals N–H···O and N–H···Br interactions, forming R₂²(8) motifs. These interactions enhance thermal stability (Tₘ > 200°C) and solubility in polar solvents .

- Data : Bond lengths (N–H = 0.86 Å, C=O = 1.23 Å) and angles (N–C–N = 118°) align with urea derivatives. Hirshfeld surfaces quantify Br···H contacts (8–12% contribution) .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The bromine atom’s σ-hole (positive potential) directs nucleophilic attack (e.g., Suzuki coupling) at the ortho position. Transition-state modeling (Gaussian 16) predicts activation energies (~25 kcal/mol) for aryl–Br bond cleavage .

Q. How does the compound’s conformation affect its binding affinity to biological targets (e.g., kinases or GPCRs)?

- Methodology : Use molecular docking (AutoDock Vina) with protein structures (PDB IDs: e.g., 3ERT for estrogen receptors). The allyl group’s planarity and bromine’s hydrophobic volume enhance π-π stacking and van der Waals interactions. MD simulations (AMBER) assess binding stability (RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictions in reported biological activity data for bromophenyl-urea derivatives?

- Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability). Adjust for assay conditions (pH, solvent DMSO%). For example, discrepancies in IC₅₀ values (1–10 µM) may arise from protein binding or metabolic instability. Use SPR or ITC to measure direct binding constants (Kd) .

Methodological Challenges

Q. What are the limitations of current synthetic approaches, and how can green chemistry principles be applied?

- Challenges : Hazardous reagents (e.g., isocyanates), low atom economy.

- Solutions : Replace isocyanates with carbamates in solvent-free mechanochemical synthesis. Catalytic methods (e.g., Pd-mediated C–N coupling) reduce waste .

Q. How can advanced microspectroscopic techniques (e.g., Raman imaging) characterize surface adsorption of this compound on indoor materials?

- Methodology : Map adsorption on silica or cellulose surfaces using AFM-IR. Correlate vibrational bands (e.g., C=O at 1645 cm⁻¹) with adsorption kinetics. Environmental interfaces studies show monolayer formation (Langmuir isotherm, R² > 0.98) .

Tables

Table 1 : Key Spectroscopic Data for 1-(2-Bromophenyl)-3-prop-2-en-1-ylurea

| Technique | Characteristic Signals | Reference |

|---|---|---|

| ¹H NMR | δ 7.6 (d, J = 8 Hz, Ar-H), δ 5.5 (m, CH₂=CH) | |

| IR | 1645 cm⁻¹ (C=O), 785 cm⁻¹ (C-Br) | |

| HRMS | m/z 283.0 [M+H]⁺ (C₁₀H₁₀BrN₂O⁺) |

Table 2 : Hydrogen-Bonding Parameters in Crystal Structure

| Donor–Acceptor | Distance (Å) | Angle (°) | Graph-Set | Reference |

|---|---|---|---|---|

| N–H···O | 2.89 | 165 | R₂²(8) | |

| N–H···Br | 3.12 | 155 | R₂²(8) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。